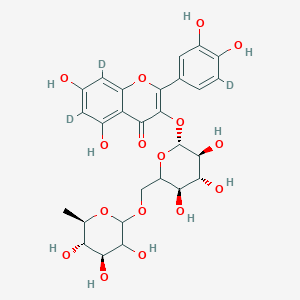
Rutin-d3 (Major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rutin-d3 (Major) is a deuterium-labeled form of rutin, a flavonoid glycoside found in various plants such as buckwheat, tobacco, and citrus fruits. It is known for its antioxidant, anti-inflammatory, and anti-allergy properties. The deuterium labeling makes it useful in various scientific studies, particularly in tracing and understanding metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rutin-d3 (Major) involves the incorporation of deuterium atoms into the rutin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in rutin with deuterium atoms under specific conditions.
Chemical Synthesis: This involves the stepwise synthesis of the rutin molecule with deuterium-labeled precursors.
Industrial Production Methods
Industrial production of Rutin-d3 (Major) typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications.
化学反应分析
Types of Reactions
Rutin-d3 (Major) undergoes various chemical reactions, including:
Oxidation: Rutin-d3 can be oxidized to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quercetin derivatives, while reduction can yield dihydroquercetin.
科学研究应用
Rutin-d3 (Major) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of rutin in various samples.
Biology: Employed in studies to understand the metabolic pathways and biological effects of rutin.
Medicine: Investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
作用机制
Rutin-d3 (Major) exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant, anti-inflammatory, and anti-allergy activities. The deuterium labeling allows for detailed tracing of its metabolic pathways, providing insights into its mechanism of action.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Hesperidin: Another flavonoid glycoside with anti-inflammatory effects.
Troxerutin: A semi-synthetic derivative of rutin with enhanced bioavailability.
Uniqueness
Rutin-d3 (Major) is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. This labeling allows researchers to trace the compound’s metabolic fate with high precision, providing valuable insights that are not possible with non-labeled compounds.
属性
分子式 |
C27H30O16 |
|---|---|
分子量 |
613.5 g/mol |
IUPAC 名称 |
6,8-dideuterio-2-(3-deuterio-4,5-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15?,17-,18+,20+,21-,22?,23+,26?,27-/m1/s1/i3D,5D,6D |
InChI 键 |
IKGXIBQEEMLURG-SWFHVPCXSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



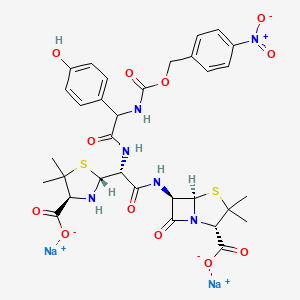
![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)

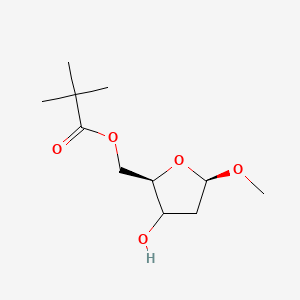
![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
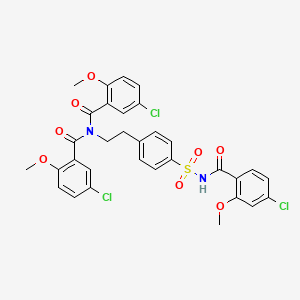

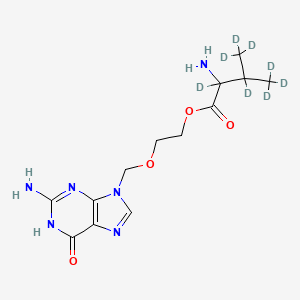
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

